molecular formula C13H12ClNO3 B11816657 Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate

Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate

Cat. No.: B11816657
M. Wt: 265.69 g/mol
InChI Key: WRTPTZROMYHNNV-UHFFFAOYSA-N
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Description

Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl ester group and a 3-chlorophenylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate typically involves the reaction of 3-chloroaniline with furan-2-carboxylic acid derivatives. One common method includes the use of methyl furan-2-carboxylate as a starting material, which undergoes a nucleophilic substitution reaction with 3-chloroaniline in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group on the 3-chlorophenyl ring can be reduced to an amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the nitro group on the phenyl ring results in the corresponding aniline derivative.

Scientific Research Applications

Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-aminophenyl)furan-2-carboxylate
  • Methyl 5-(4-aminophenyl)furan-2-carboxylate
  • Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Uniqueness

Methyl 5-(((3-chlorophenyl)amino)methyl)furan-2-carboxylate is unique due to the presence of the 3-chlorophenylamino methyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 5-[(3-chloroanilino)methyl]furan-2-carboxylate

InChI

InChI=1S/C13H12ClNO3/c1-17-13(16)12-6-5-11(18-12)8-15-10-4-2-3-9(14)7-10/h2-7,15H,8H2,1H3

InChI Key

WRTPTZROMYHNNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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